Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-
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Overview
Description
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds.
Scientific Research Applications
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Biology: Studied for their interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . By binding to these enzymes, the compounds can modulate various cellular processes, including cell proliferation, inflammation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the position of nitrogen atoms within the ring system.
Purines: Naturally occurring compounds that are key components of nucleic acids.
Pteridines: Compounds involved in the biosynthesis of folic acid and other essential biomolecules.
Uniqueness
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives are unique due to their ability to form various substituted derivatives with diverse biological activities. Their structural similarity to purines and pteridines allows them to interact with biological targets in a manner similar to these naturally occurring compounds, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-cyclopentyl-1-(4-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O2/c1-12-6-8-14(9-7-12)22-16-15(17(23)20-18(22)24)10-21(11-19-16)13-4-2-3-5-13/h6-9,13,19H,2-5,10-11H2,1H3,(H,20,23,24) |
InChI Key |
KJFBLSPJNFRGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O |
Origin of Product |
United States |
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